4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine
Overview
Description
4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 2-chlorophenyl group, a methylsulfonyl group, and a 3-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, the 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-Pyridinyl Group: The 3-pyridinyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative of pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Chemistry: Employed in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(4-pyridinyl)pyrimidine: Similar structure but with the pyridinyl group at the 4-position.
4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine: Similar structure but with the pyridinyl group at the 2-position.
Uniqueness
4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of the 2-chlorophenyl group, methylsulfonyl group, and 3-pyridinyl group provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
4-(2-chlorophenyl)-5-methylsulfonyl-2-pyridin-3-ylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23(21,22)14-10-19-16(11-5-4-8-18-9-11)20-15(14)12-6-2-3-7-13(12)17/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLNICLFVMOMES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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